molecular formula C17H17Cl2N B124689 4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 140631-53-4

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B124689
CAS No.: 140631-53-4
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Another paper discusses the synthesis and pharmacological evaluation of similar compounds as triple reuptake inhibitors .


Molecular Structure Analysis

The molecular structure of related compounds has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .


Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER, are incompatible with many classes of compounds, reacting exothermically to release toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,4-Dichlorophenyl isocyanate have been documented. It is a solid, and ranges in color from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Scientific Research Applications

Stereoselective Synthesis

  • Han et al. (2007) developed a large-scale, stereoselective process for synthesizing this compound, highlighting its potential for mass production with high chemical and stereochemical purity. This process is significant for the scalable production of the compound in its purest form, which is crucial for further research and application in various fields (Han et al., 2007).

Synthesis in Antidepressant Production

  • Vukics et al. (2002) discussed an improved industrial synthesis of sertraline hydrochloride, where this compound serves as a key intermediate. This showcases its importance in the pharmaceutical industry, particularly in the synthesis of effective antidepressants (Vukics et al., 2002).

Molecular Structure Studies

  • Various studies have focused on the molecular structure and reactions of derivatives of this compound. For instance, Malkova et al. (2014) explored the synthesis and molecular structure of certain derivatives, contributing to a deeper understanding of its chemical behavior and potential applications in material science or medicinal chemistry (Malkova et al., 2014).

Stereoselective Reduction Research

  • Research by Wei-dong (2013) on the stereoselective reduction of acyl-protected derivatives of this compound provides insights into selective synthetic methods, which are crucial in organic synthesis and drug development (Wei-dong, 2013).

Safety and Hazards

Safety data sheets for related compounds indicate that they can be hazardous. For example, 3,4-Dichlorophenyl isocyanate is classified as a poison and is an irritant for tissues including eyes and mucous membranes .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861017
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140631-53-4
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

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